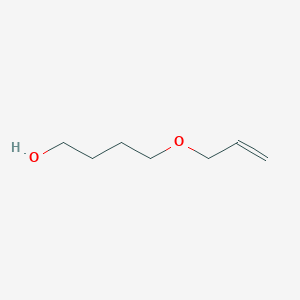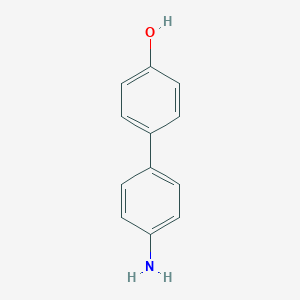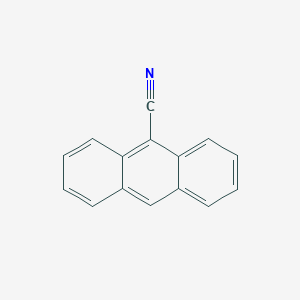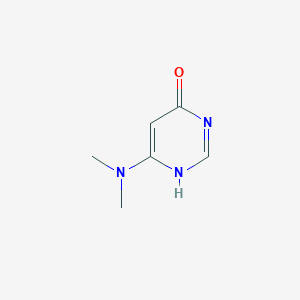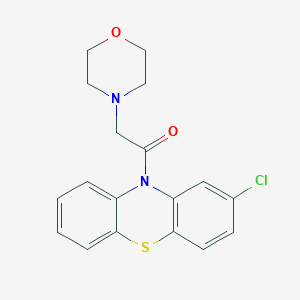![molecular formula C8H14N2O B073829 3-Nitroso-3-azabicyclo[3.2.2]nonane CAS No. 1522-09-4](/img/structure/B73829.png)
3-Nitroso-3-azabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitroso-3-azabicyclo[3.2.2]nonane (NONOate) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a nitric oxide (NO) donor and is widely used in the field of pharmacology, biochemistry, and physiology. NONOate has been used to study the mechanism of action of NO and its effects on various biological systems.
Wirkmechanismus
3-Nitroso-3-azabicyclo[3.2.2]nonane releases NO upon decomposition, which acts as a signaling molecule in various biological systems. NO regulates several physiological processes, including vasodilation, neurotransmission, and immune response. 3-Nitroso-3-azabicyclo[3.2.2]nonane has been used to study the mechanism of action of NO and its effects on different biological systems.
Biochemische Und Physiologische Effekte
3-Nitroso-3-azabicyclo[3.2.2]nonane has been shown to have several biochemical and physiological effects. It has been shown to induce vasodilation, reduce inflammation, and regulate immune response. 3-Nitroso-3-azabicyclo[3.2.2]nonane has also been shown to have neuroprotective effects and is being investigated for its potential use in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-Nitroso-3-azabicyclo[3.2.2]nonane has several advantages for laboratory experiments. It is a stable compound and can be easily synthesized in the laboratory. It can be used to deliver NO to biological systems, which allows for the investigation of the effects of NO on various physiological processes. However, 3-Nitroso-3-azabicyclo[3.2.2]nonane has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 3-Nitroso-3-azabicyclo[3.2.2]nonane. One area of research is the development of new 3-Nitroso-3-azabicyclo[3.2.2]nonane derivatives with improved stability and bioavailability. Another area of research is the investigation of the effects of 3-Nitroso-3-azabicyclo[3.2.2]nonane on different biological systems, including the cardiovascular and nervous systems. Additionally, 3-Nitroso-3-azabicyclo[3.2.2]nonane can be used to develop new therapeutic strategies for the treatment of various diseases, including cancer and neurological disorders.
Conclusion
3-Nitroso-3-azabicyclo[3.2.2]nonane is a unique compound that has gained significant attention in scientific research due to its ability to release NO. It has been used to study the mechanism of action of NO and its effects on various biological systems. 3-Nitroso-3-azabicyclo[3.2.2]nonane has several advantages for laboratory experiments, including its stability and easy synthesis. However, it also has some limitations, including its potential toxicity. There are several future directions for research on 3-Nitroso-3-azabicyclo[3.2.2]nonane, including the development of new derivatives and the investigation of its effects on different biological systems.
Synthesemethoden
3-Nitroso-3-azabicyclo[3.2.2]nonane can be synthesized by reacting an amine with nitrite under acidic conditions. The reaction leads to the formation of a nitrosamine, which upon heating, decomposes to release NO and an alkene. The synthesis of 3-Nitroso-3-azabicyclo[3.2.2]nonane is a straightforward process and can be easily carried out in the laboratory.
Wissenschaftliche Forschungsanwendungen
3-Nitroso-3-azabicyclo[3.2.2]nonane has been extensively used in scientific research to study the effects of NO on various biological systems. It has been used to investigate the role of NO in cardiovascular diseases, cancer, and inflammation. 3-Nitroso-3-azabicyclo[3.2.2]nonane has also been used to study the effects of NO on neurotransmission and neuronal function.
Eigenschaften
CAS-Nummer |
1522-09-4 |
|---|---|
Produktname |
3-Nitroso-3-azabicyclo[3.2.2]nonane |
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-nitroso-3-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H14N2O/c11-9-10-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2 |
InChI-Schlüssel |
QDMHOLLSRQYIII-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1CN(C2)N=O |
Kanonische SMILES |
C1CC2CCC1CN(C2)N=O |
Synonyme |
3-Nitroso-3-azabicyclo[3.2.2]nonane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



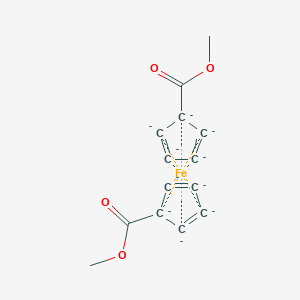
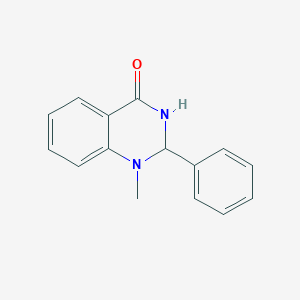
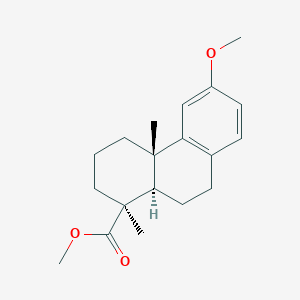
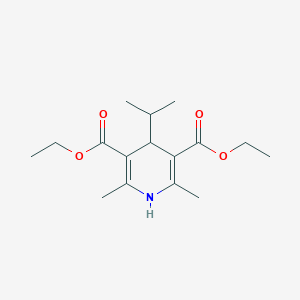
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)
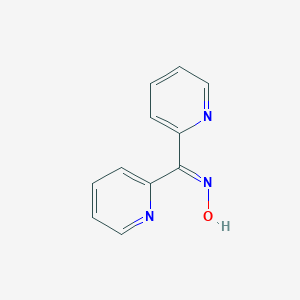
![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)
